

4-(1,1-Difluoroethyl)benzoic acid molecular weight

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Compound of Interest

Compound Name: **4-(1,1-Difluoroethyl)benzoic acid**

Cat. No.: **B1404274**

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An In-depth Technical Guide to **4-(1,1-Difluoroethyl)benzoic acid**: Properties, Synthesis, and Application in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, **4-(1,1-Difluoroethyl)benzoic acid** has emerged as a valuable intermediate. The geminal difluoroethyl group acts as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of **4-(1,1-Difluoroethyl)benzoic acid**, detailing its physicochemical properties, outlining a representative synthetic pathway, discussing critical analytical characterization techniques, and exploring its application in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

The Role of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a widely adopted strategy to optimize a molecule's therapeutic profile.^{[1][2]} The unique properties of the fluorine atom—its

small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's lipophilicity, pKa, metabolic stability, and binding affinity.[2]

Specifically, the 1,1-difluoroethyl group offers distinct advantages:

- **Metabolic Stability:** The C-F bonds are highly resistant to enzymatic cleavage, particularly oxidative metabolism by Cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group with a 1,1-difluoroethyl moiety can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3]
- **Lipophilicity and Permeability:** The difluoroethyl group increases lipophilicity compared to a hydroxyl or carboxyl group, which can enhance cell membrane permeability and absorption. [1]
- **Conformational Effects:** The steric and electronic nature of the group can influence the molecule's overall conformation, potentially locking it into a more bioactive shape for improved target engagement.

4-(1,1-Difluoroethyl)benzoic acid serves as a key building block, providing a versatile handle—the carboxylic acid—for further chemical elaboration through amide bond couplings, esterifications, or other transformations common in pharmaceutical synthesis.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of **4-(1,1-Difluoroethyl)benzoic acid** is critical for its effective use in synthesis and research. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[4]
Molecular Weight	186.16 g/mol	[4]
Monoisotopic Mass	186.04924 Da	[5]
CAS Number	55805-14-6	[4]
Canonical SMILES	CC(C1=CC=C(C=C1)C(=O)O)(F)F	[5]
InChI Key	JYOQPEQDJAOTAU-UHFFFAOYSA-N	[5]
Appearance	White to off-white solid (typical)	N/A
Purity	≥98% (typical commercial grade)	[3]

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  // Carboxylic Acid
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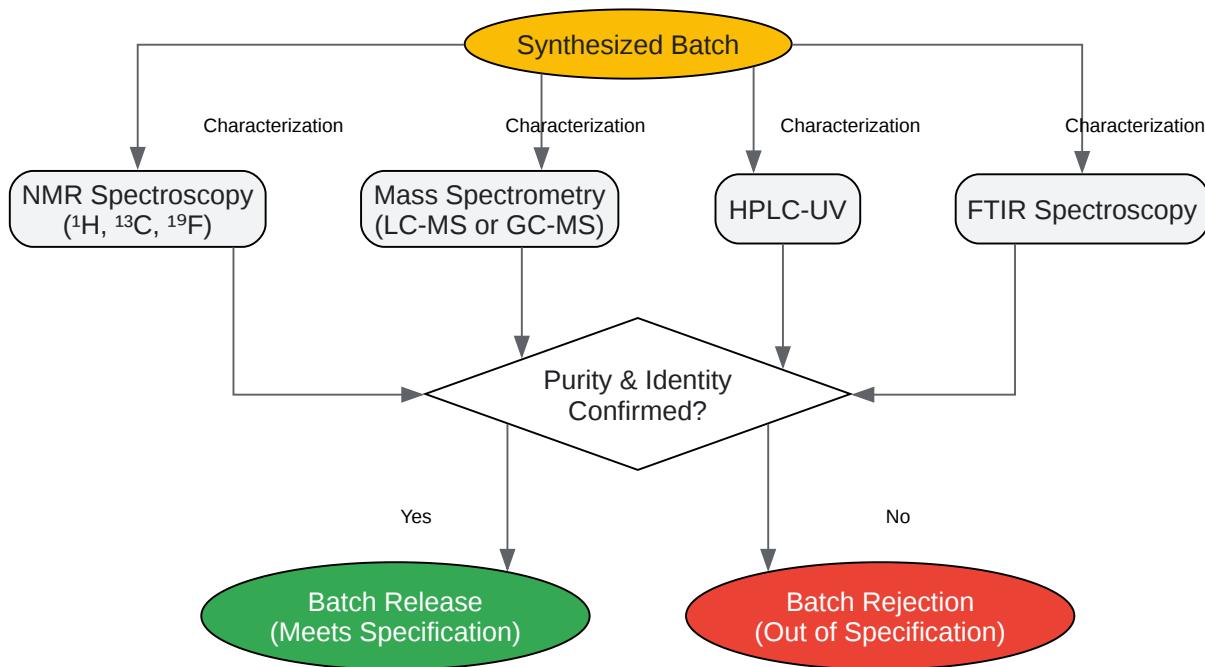
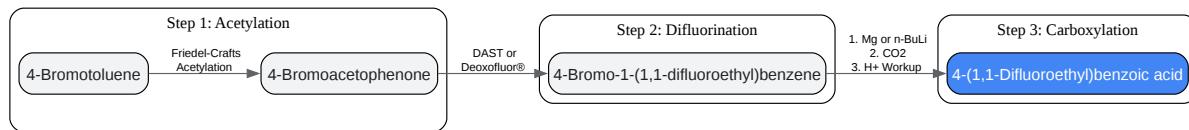
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n3 -- h3;
n5 -- h5;
n6 -- h6;
}
```

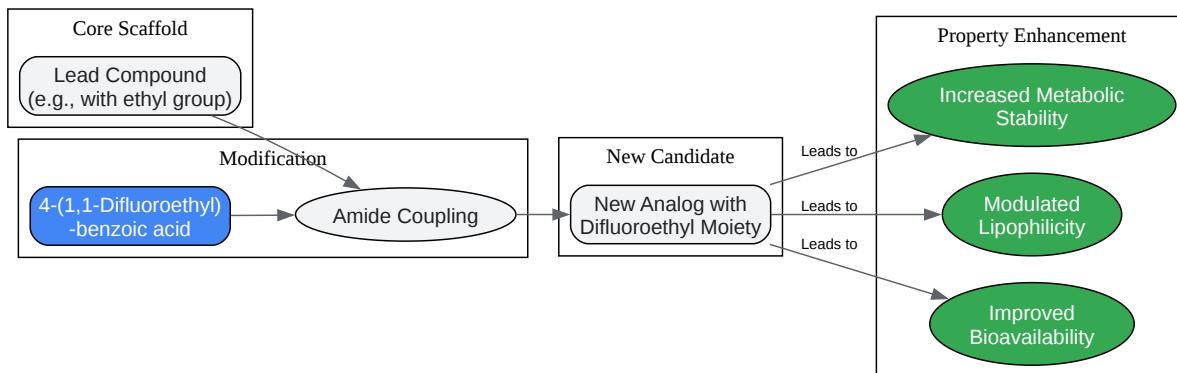
Caption: 2D Structure of **4-(1,1-Difluoroethyl)benzoic acid**.

Synthesis and Manufacturing Overview

While multiple synthetic routes to **4-(1,1-Difluoroethyl)benzoic acid** are conceivable, a common and reliable strategy involves the difluorination of an appropriate ketone precursor followed by oxidation or functional group manipulation. A plausible, generalized workflow is

outlined below. This approach highlights the key transformations required to construct the target molecule from commercially available starting materials.





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